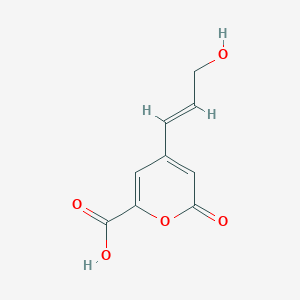
Arabidopyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arabidopyl alcohol is a naturally occurring compound found in certain plant species, including Arabidopsis thaliana. These compounds are derived from phenylalanine and are part of the phenylpropanoid pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arabidopyl alcohol is synthesized from the catechol-substituted substrate caffealdehyde. The synthesis involves the hydroxylation of p-coumaraldehyde by the enzyme CYP84A4, a phenylpropanoid hydroxylase . This process produces caffealdehyde, which is then converted to this compound through a series of enzymatic reactions involving ring cleavage dioxygenase .
Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely that the process would involve the large-scale cultivation of Arabidopsis thaliana or other suitable plant species, followed by extraction and purification of the compound. Advances in metabolic engineering and synthetic biology could potentially enhance the yield and efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: Arabidopyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form arabidopic acid. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield iso-arabidopyl alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives. These reactions often require catalysts such as acids or bases.
Major Products: The major products formed from these reactions include iso-arabidopyl alcohol, arabidopic acid, and iso-arabidopic acid .
Wissenschaftliche Forschungsanwendungen
Arabidopyl alcohol has several scientific research applications across various fields:
Chemistry: It serves as a model compound for studying the phenylpropanoid pathway and the biosynthesis of related compounds.
Biology: this compound is used to investigate the metabolic processes in plants, particularly in Arabidopsis thaliana.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: The compound’s unique chemical properties make it a valuable component in the development of new materials and products
Wirkmechanismus
The mechanism of action of arabidopyl alcohol involves its interaction with specific enzymes and molecular targets within the phenylpropanoid pathway. The compound is synthesized through the hydroxylation of p-coumaraldehyde by CYP84A4, followed by further enzymatic reactions . These processes are crucial for the production of various phenylpropanoid-derived compounds, which play essential roles in plant metabolism and defense .
Vergleich Mit ähnlichen Verbindungen
Iso-arabidopyl alcohol: A structural isomer of arabidopyl alcohol with similar chemical properties.
Arabidopic acid: An oxidized form of this compound.
Iso-arabidopic acid: An isomer of arabidopic acid with distinct chemical characteristics.
Eigenschaften
Molekularformel |
C9H8O5 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
4-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C9H8O5/c10-3-1-2-6-4-7(9(12)13)14-8(11)5-6/h1-2,4-5,10H,3H2,(H,12,13)/b2-1+ |
InChI-Schlüssel |
JZWUYCGDMCRRTE-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=C(OC1=O)C(=O)O)/C=C/CO |
Kanonische SMILES |
C1=C(C=C(OC1=O)C(=O)O)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


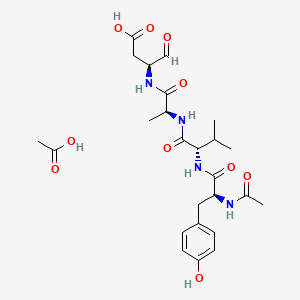
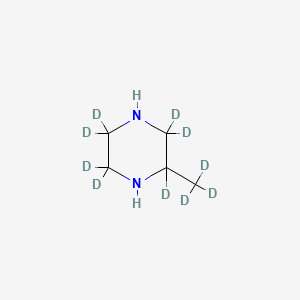
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
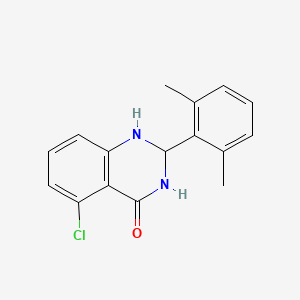
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)
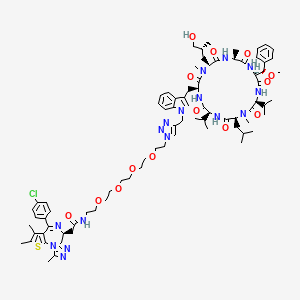
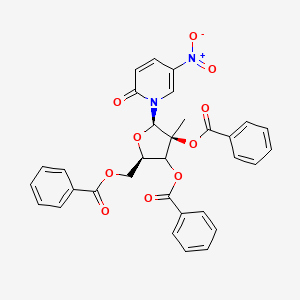
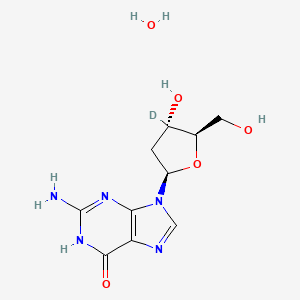
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)
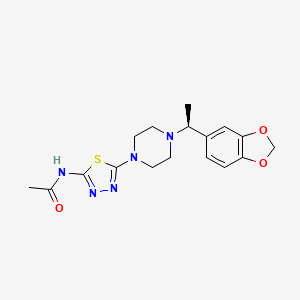
![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)



